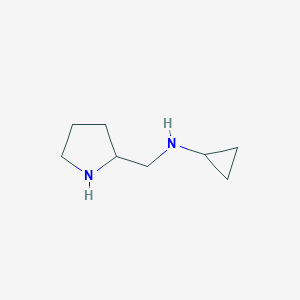

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C8H16N2 . It’s used for research purposes.

Molecular Structure Analysis

The molecular structure of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine consists of a cyclopropane ring attached to a pyrrolidine ring via a methylene bridge . The molecular weight of this compound is 140.23 g/mol.Physical And Chemical Properties Analysis

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine has a molecular weight of 140.23 g/mol. It has a complexity of 110 and a topological polar surface area of 24.1 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry and Drug Discovery

Specific Scientific Field

Medicinal chemistry and drug discovery involve the design, synthesis, and optimization of chemical compounds for therapeutic purposes.

Application Summary

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine has shown promise as a scaffold for novel drug development. Researchers explore its potential as a starting point for designing new pharmaceutical agents.

Experimental Methods

- Synthesis : The compound can be synthesized using appropriate synthetic routes, such as chemodivergent methods . For example, it can be obtained from a-bromoketones and 2-aminopyridine under specific reaction conditions.

- Structure-Activity Relationship (SAR) : Researchers modify the compound by varying substituents on the pyrrolidine ring to understand how different functional groups impact its biological activity .

Results and Outcomes

- Antibacterial Activity : SAR studies have revealed that N-(Pyrrolidin-2-ylmethyl)cyclopropanamine derivatives exhibit antibacterial properties. The activity varies based on the nature of the N′-substituents and the presence of phenyl substituents .

- Versatile Scaffold : The compound serves as a versatile scaffold for developing pharmacologically relevant molecules. Researchers have successfully synthesized 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes containing an ester group .

2. Organic Synthesis and Chemical Methodology

Specific Scientific Field

Organic synthesis and chemical methodology involve developing efficient and innovative synthetic routes.

Application Summary

Researchers explore the use of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine in novel synthetic methodologies.

Experimental Methods

Results and Outcomes

- Straightforward Synthesis : Researchers have developed a straightforward route to 1,5-substituted pyrrolidin-2-ones using N-(Pyrrolidin-2-ylmethyl)cyclopropanamine as a starting material. Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines leads to γ-amino esters, which can be further transformed .

Eigenschaften

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTRSGQKTOVAAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592615 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine | |

CAS RN |

1226215-03-7 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)

![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)